2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide
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Overview
Description
2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a thieno[2,3-d]pyrimidine core, and a difluorophenylacetamide moiety.
Preparation Methods
The synthesis of 2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the reaction of iminophosphoranes with aromatic isocyanates, followed by base-catalyzed reactions with nucleophilic reagents such as aliphatic amines, alcohols, or phenols.
Introduction of the chlorophenyl group: This step involves the use of chlorophenyl-containing reagents under specific reaction conditions to attach the chlorophenyl group to the thieno[2,3-d]pyrimidine core.
Attachment of the difluorophenylacetamide moiety: This final step involves the reaction of the intermediate compound with difluorophenylacetamide under suitable conditions to form the desired product.
Chemical Reactions Analysis
2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors, thereby disrupting key biological pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide can be compared with other similar compounds, such as:
- 3-(4-Chlorophenyl)-2-((4-fluorobenzyl)sulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one .
- 3-(4-Chlorophenyl)-2-((3-fluorobenzyl)sulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one .
- 3-(4-Chlorophenyl)-2-((2,5-dimethoxyphenyl)-2-oxoethyl)sulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one .
These compounds share structural similarities but differ in their specific substituents, which can influence their chemical properties and biological activities.
Properties
CAS No. |
578700-23-9 |
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Molecular Formula |
C23H16ClF2N3O2S2 |
Molecular Weight |
504.0 g/mol |
IUPAC Name |
2-[[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C23H16ClF2N3O2S2/c24-12-4-7-14(8-5-12)29-22(31)20-15-2-1-3-18(15)33-21(20)28-23(29)32-11-19(30)27-17-9-6-13(25)10-16(17)26/h4-10H,1-3,11H2,(H,27,30) |
InChI Key |
AGOIBTYVMDRNQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=C(C=C(C=C4)F)F)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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